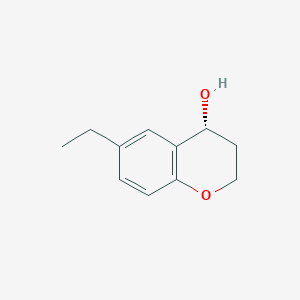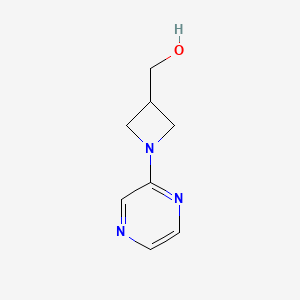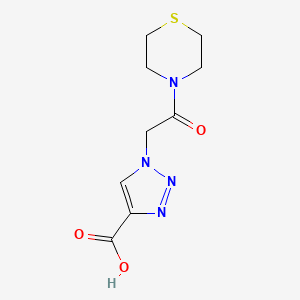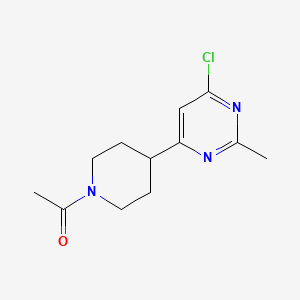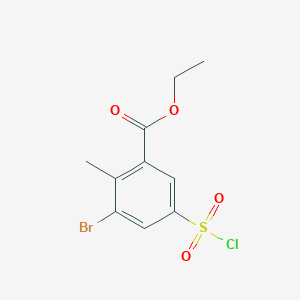
5,5,5-Trifluoro-4-methylpentan-2-amine
Overview
Description
5,5,5-Trifluoro-4-methylpentan-2-amine: is an organic compound with the molecular formula C6H12F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of the pentane chain and a methyl group at the fourth carbon
Mechanism of Action
Molecular Formula
The molecular formula of 5,5,5-Trifluoro-4-methylpentan-2-amine is C6H12F3N .Molecular Weight
The molecular weight of this compound is approximately 155.16 g/mol .Physical Form
This compound is typically found in powder form .Storage Temperature
The storage temperature for this compound is room temperature .Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trifluoro-4-methylpentan-2-amine typically involves the introduction of trifluoromethyl groups into the pentane chain. One common method is the reaction of 4-methylpentan-2-one with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,5,5-Trifluoro-4-methylpentan-2-amine can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines with lower oxidation states.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry: 5,5,5-Trifluoro-4-methylpentan-2-amine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of fluorinated amines on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in pharmaceuticals due to their unique properties such as increased metabolic stability and lipophilicity.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, polymers, and other materials where fluorinated groups impart desirable properties such as chemical resistance and thermal stability.
Comparison with Similar Compounds
- 5,5,5-Trifluoro-2-methylpentan-2-amine
- 5,5,5-Trifluoro-3-methylpentan-2-amine
- 5,5,5-Trifluoro-4-ethylpentan-2-amine
Comparison: 5,5,5-Trifluoro-4-methylpentan-2-amine is unique due to the specific positioning of the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5,5,5-trifluoro-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(3-5(2)10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXRQSDQMINEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


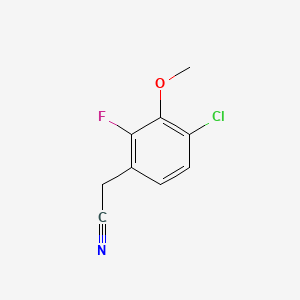
![[1-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B1425805.png)
![Methyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1425807.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1425810.png)

![[2-(4-Nitro-phenyl)-thiazol-4-YL]-methanol](/img/structure/B1425813.png)
![8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine](/img/structure/B1425814.png)
![{[1-(2,2-difluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}(methyl)amine](/img/structure/B1425816.png)
